![molecular formula C14H12F3N3S B12443527 1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12443527.png)
1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea is a synthetic organic compound that features a thiourea functional group This compound is characterized by the presence of a pyridine ring and a trifluoromethyl-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of pyridin-3-ylmethylamine with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under mild conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of more environmentally friendly solvents and reagents may be explored to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group may yield sulfinyl or sulfonyl derivatives, while substitution reactions on the aromatic rings can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be explored as a potential drug candidate or as a lead compound for drug development.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the thiourea group may participate in hydrogen bonding or other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Pyridin-3-ylmethyl)-3-phenylthiourea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(Pyridin-3-ylmethyl)-3-[4-(trifluoromethyl)phenyl]thiourea: The trifluoromethyl group is positioned differently, which can affect the compound’s reactivity and interactions.
1-(Pyridin-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea: The position of the pyridine ring is altered, potentially impacting the compound’s properties.
Uniqueness
1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea is unique due to the specific positioning of the trifluoromethyl group and the pyridine ring
Propriétés
Formule moléculaire |
C14H12F3N3S |
|---|---|
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
1-(pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C14H12F3N3S/c15-14(16,17)11-4-1-5-12(7-11)20-13(21)19-9-10-3-2-6-18-8-10/h1-8H,9H2,(H2,19,20,21) |
Clé InChI |
ITTFQXBSPARXEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=S)NCC2=CN=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





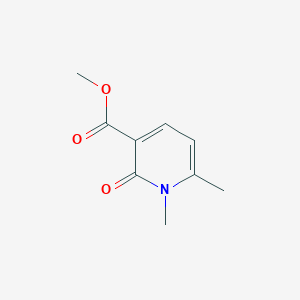
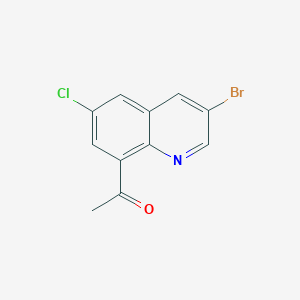
amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12443486.png)
![N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}](/img/structure/B12443492.png)
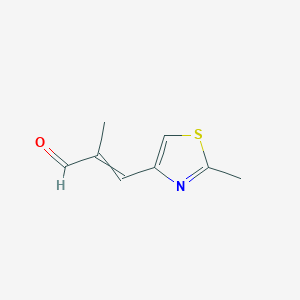
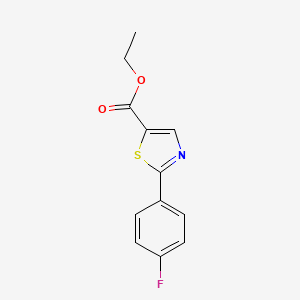
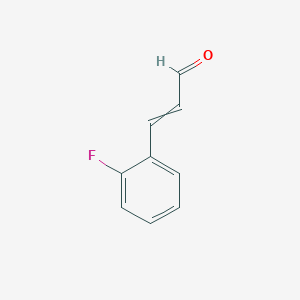

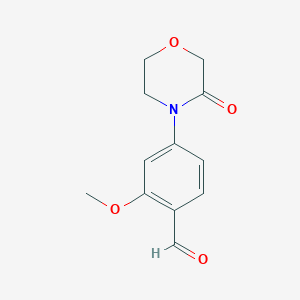
![[1-(3-Chloropropyl)piperidin-4-yl]methanol](/img/structure/B12443528.png)

